Kidney Uptake Reduction of PODS-DFO vs. Mal-DFO in DLL3-Targeted ImmunoPET
In a direct head-to-head in vivo comparison of site-specifically labeled DLL3-targeting immunoconjugates, the PODS-DFO variant produced 30% lower kidney uptake than the maleimide-based Mal-DFO variant. Both constructs were conjugated to the same cysteine-engineered antibody SC16-MB1 and radiolabeled with ⁸⁹Zr [1].
| Evidence Dimension | Kidney uptake (%ID/g) at 72 h post-injection |
|---|---|
| Target Compound Data | 4.7 ± 0.5 %ID/g (Mal-DFO) |
| Comparator Or Baseline | 3.3 ± 0.5 %ID/g (PODS-DFO) |
| Quantified Difference | 30% lower uptake for PODS-DFO; absolute reduction of 1.4 %ID/g |
| Conditions | DLL3-targeted immunoconjugate ⁸⁹Zr-DFOMal-DAR2SC16-MB1 vs. ⁸⁹Zr-DFOPODS-DAR2SC16-MB1 in murine xenograft models at 72 h p.i. |
Why This Matters
Higher kidney uptake with Mal-DFO translates to increased background signal and radiation dose to kidneys, making it less optimal for imaging applications where low renal retention is critical.
- [1] Sharma SK, et al. Synthesis and Comparative In Vivo Evaluation of Site-Specifically Labeled Radioimmunoconjugates for DLL3-Targeted ImmunoPET. Bioconjug Chem. 2021;32(7):1420-1430. View Source
